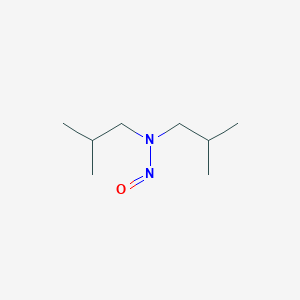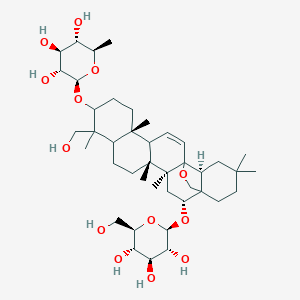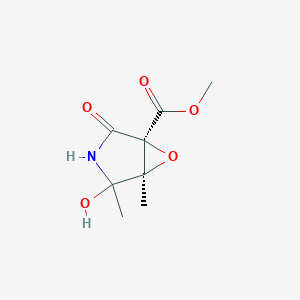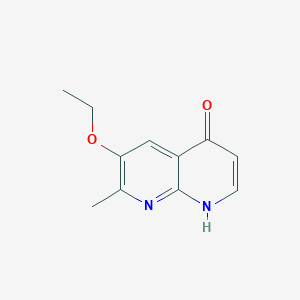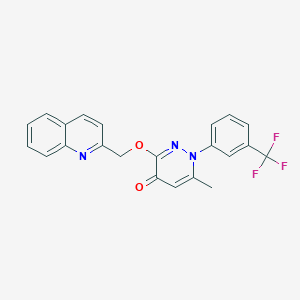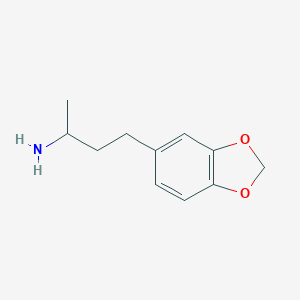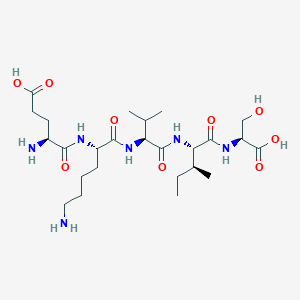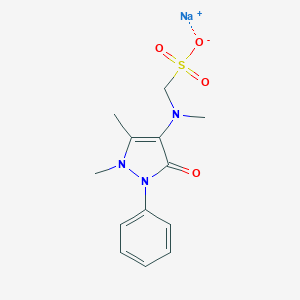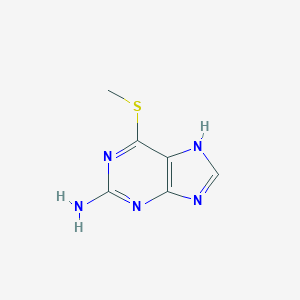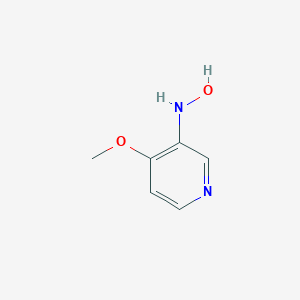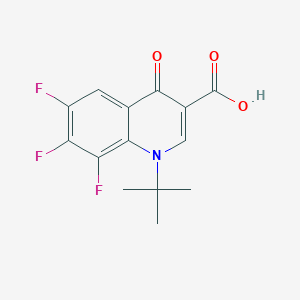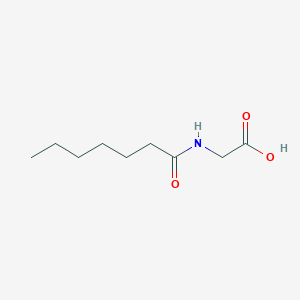![molecular formula C47H89NO8 B125370 (4S)-4-[[(3R)-3-hydroxytetradecanoyl]amino]-5-[(3R)-3-tetradecanoyloxytetradecanoyl]oxypentanoic acid CAS No. 147376-46-3](/img/structure/B125370.png)
(4S)-4-[[(3R)-3-hydroxytetradecanoyl]amino]-5-[(3R)-3-tetradecanoyloxytetradecanoyl]oxypentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4S)-4-[[(3R)-3-hydroxytetradecanoyl]amino]-5-[(3R)-3-tetradecanoyloxytetradecanoyl]oxypentanoic acid, also known as LPS (lipopolysaccharide), is a complex molecule found in the outer membrane of Gram-negative bacteria. It is a potent stimulator of the immune system and can cause severe inflammation in the body.
Mécanisme D'action
(4S)-4-[[(3R)-3-hydroxytetradecanoyl]amino]-5-[(3R)-3-tetradecanoyloxytetradecanoyl]oxypentanoic acid binds to Toll-like receptor 4 (TLR4) on immune cells, triggering a signaling cascade that leads to the activation of several transcription factors and the production of pro-inflammatory cytokines. This response is critical for the clearance of bacterial infections, but excessive or prolonged activation can lead to tissue damage and chronic inflammation.
Effets Biochimiques Et Physiologiques
(4S)-4-[[(3R)-3-hydroxytetradecanoyl]amino]-5-[(3R)-3-tetradecanoyloxytetradecanoyl]oxypentanoic acid can cause a wide range of biochemical and physiological effects, including fever, hypotension, coagulation abnormalities, and organ dysfunction. These effects are mediated by the production of pro-inflammatory cytokines and other inflammatory mediators, which can lead to tissue damage and dysfunction.
Avantages Et Limitations Des Expériences En Laboratoire
(4S)-4-[[(3R)-3-hydroxytetradecanoyl]amino]-5-[(3R)-3-tetradecanoyloxytetradecanoyl]oxypentanoic acid is a useful tool for studying the immune system and inflammation in animal models. It can be used to induce a robust immune response and inflammation, which can be measured and studied. However, there are some limitations to using (4S)-4-[[(3R)-3-hydroxytetradecanoyl]amino]-5-[(3R)-3-tetradecanoyloxytetradecanoyl]oxypentanoic acid in lab experiments, including the potential for variability in the response depending on the source and purity of the (4S)-4-[[(3R)-3-hydroxytetradecanoyl]amino]-5-[(3R)-3-tetradecanoyloxytetradecanoyl]oxypentanoic acid, and the fact that (4S)-4-[[(3R)-3-hydroxytetradecanoyl]amino]-5-[(3R)-3-tetradecanoyloxytetradecanoyl]oxypentanoic acid-induced inflammation may not accurately reflect the pathophysiology of human diseases.
Orientations Futures
There are many potential future directions for (4S)-4-[[(3R)-3-hydroxytetradecanoyl]amino]-5-[(3R)-3-tetradecanoyloxytetradecanoyl]oxypentanoic acid research, including the development of new therapies for sepsis and other inflammatory diseases, the identification of new targets for drug development, and the exploration of the role of (4S)-4-[[(3R)-3-hydroxytetradecanoyl]amino]-5-[(3R)-3-tetradecanoyloxytetradecanoyl]oxypentanoic acid in the gut microbiome and its impact on human health. Additionally, there is ongoing research into the development of new methods for synthesizing (4S)-4-[[(3R)-3-hydroxytetradecanoyl]amino]-5-[(3R)-3-tetradecanoyloxytetradecanoyl]oxypentanoic acid and other complex bacterial molecules, which could have important implications for vaccine development and other applications.
Conclusion:
In conclusion, (4S)-4-[[(3R)-3-hydroxytetradecanoyl]amino]-5-[(3R)-3-tetradecanoyloxytetradecanoyl]oxypentanoic acid is a complex molecule with a wide range of biological effects and applications in scientific research. While there are some limitations to using (4S)-4-[[(3R)-3-hydroxytetradecanoyl]amino]-5-[(3R)-3-tetradecanoyloxytetradecanoyl]oxypentanoic acid in lab experiments, it remains a valuable tool for studying the immune system and inflammation. Ongoing research into the synthesis, mechanism of action, and physiological effects of (4S)-4-[[(3R)-3-hydroxytetradecanoyl]amino]-5-[(3R)-3-tetradecanoyloxytetradecanoyl]oxypentanoic acid will continue to shed light on its role in human health and disease.
Méthodes De Synthèse
The synthesis of (4S)-4-[[(3R)-3-hydroxytetradecanoyl]amino]-5-[(3R)-3-tetradecanoyloxytetradecanoyl]oxypentanoic acid is a complex process that involves the assembly of multiple components, including lipid A, core oligosaccharide, and O-antigen. The exact method of synthesis varies depending on the bacterial species and the specific structure of the (4S)-4-[[(3R)-3-hydroxytetradecanoyl]amino]-5-[(3R)-3-tetradecanoyloxytetradecanoyl]oxypentanoic acid molecule. However, in general, the process involves the sequential addition of monosaccharides and fatty acids to a growing chain, followed by modification and processing steps to generate the final (4S)-4-[[(3R)-3-hydroxytetradecanoyl]amino]-5-[(3R)-3-tetradecanoyloxytetradecanoyl]oxypentanoic acid structure.
Applications De Recherche Scientifique
(4S)-4-[[(3R)-3-hydroxytetradecanoyl]amino]-5-[(3R)-3-tetradecanoyloxytetradecanoyl]oxypentanoic acid has been extensively studied for its role in the immune response and inflammation. It is commonly used as a tool to study the innate immune system and to induce inflammation in animal models. (4S)-4-[[(3R)-3-hydroxytetradecanoyl]amino]-5-[(3R)-3-tetradecanoyloxytetradecanoyl]oxypentanoic acid is also used in vaccine development, as it can stimulate a strong immune response and is a component of many bacterial vaccines. Additionally, (4S)-4-[[(3R)-3-hydroxytetradecanoyl]amino]-5-[(3R)-3-tetradecanoyloxytetradecanoyl]oxypentanoic acid has been implicated in a variety of diseases, including sepsis, inflammatory bowel disease, and Alzheimer's disease.
Propriétés
Numéro CAS |
147376-46-3 |
|---|---|
Nom du produit |
(4S)-4-[[(3R)-3-hydroxytetradecanoyl]amino]-5-[(3R)-3-tetradecanoyloxytetradecanoyl]oxypentanoic acid |
Formule moléculaire |
C47H89NO8 |
Poids moléculaire |
796.2 g/mol |
Nom IUPAC |
(4S)-4-[[(3R)-3-hydroxytetradecanoyl]amino]-5-[(3R)-3-tetradecanoyloxytetradecanoyl]oxypentanoic acid |
InChI |
InChI=1S/C47H89NO8/c1-4-7-10-13-16-19-20-23-26-29-32-35-46(53)56-43(34-31-28-25-22-18-15-12-9-6-3)39-47(54)55-40-41(36-37-45(51)52)48-44(50)38-42(49)33-30-27-24-21-17-14-11-8-5-2/h41-43,49H,4-40H2,1-3H3,(H,48,50)(H,51,52)/t41-,42+,43+/m0/s1 |
Clé InChI |
NWPJVHAXBZZYPG-VDXPIPGDSA-N |
SMILES isomérique |
CCCCCCCCCCCCCC(=O)O[C@H](CCCCCCCCCCC)CC(=O)OC[C@H](CCC(=O)O)NC(=O)C[C@@H](CCCCCCCCCCC)O |
SMILES |
CCCCCCCCCCCCCC(=O)OC(CCCCCCCCCCC)CC(=O)OCC(CCC(=O)O)NC(=O)CC(CCCCCCCCCCC)O |
SMILES canonique |
CCCCCCCCCCCCCC(=O)OC(CCCCCCCCCCC)CC(=O)OCC(CCC(=O)O)NC(=O)CC(CCCCCCCCCCC)O |
Synonymes |
SDZ 280-961 SDZ 280.961 SDZ-280-961 SDZ-280.961 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



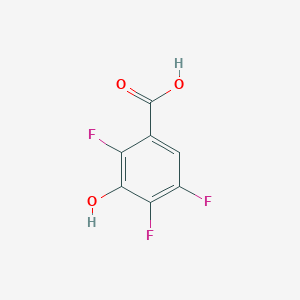
![Bis[(2-chlorophenyl)sulfanyl]methylidenecyanamide](/img/structure/B125295.png)
